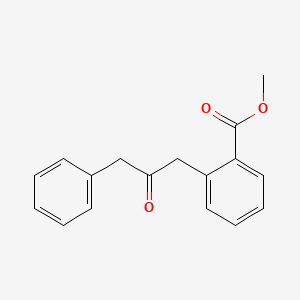![molecular formula C14H16ClN B14255645 Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride CAS No. 374114-61-1](/img/structure/B14255645.png)
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a methyl group at the 3-position and a phenylethyl group at the 1-position, with a chloride ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or alkyl sulfates. For Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride, the synthetic route involves the reaction of 3-methylpyridine with (1R)-1-phenylethyl chloride under suitable conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired pyridinium salt in its pure form .
化学反应分析
Types of Reactions
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, piperidine derivatives, and various substituted pyridinium salts, depending on the specific reaction and reagents used .
科学研究应用
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and as a model compound for studying biological interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
作用机制
The mechanism of action of pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride involves its interaction with biological molecules. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pyridinium ring can also participate in electron transfer reactions, affecting cellular processes. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinium salts such as:
- Pyridinium, 4-methyl-1-[(1R)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1S)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, bromide .
Uniqueness
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the (1R)-1-phenylethyl group at the 1-position influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
属性
CAS 编号 |
374114-61-1 |
|---|---|
分子式 |
C14H16ClN |
分子量 |
233.73 g/mol |
IUPAC 名称 |
3-methyl-1-[(1R)-1-phenylethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16N.ClH/c1-12-7-6-10-15(11-12)13(2)14-8-4-3-5-9-14;/h3-11,13H,1-2H3;1H/q+1;/p-1/t13-;/m1./s1 |
InChI 键 |
PYSWDNZXZXEQKE-BTQNPOSSSA-M |
手性 SMILES |
CC1=C[N+](=CC=C1)[C@H](C)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
CC1=C[N+](=CC=C1)C(C)C2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
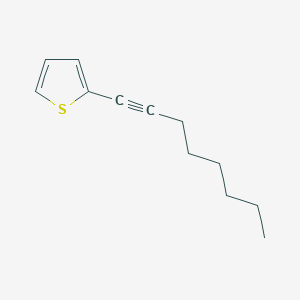
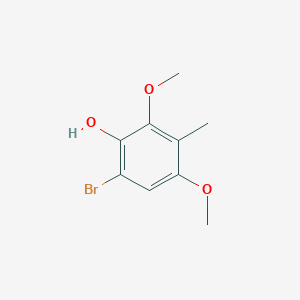
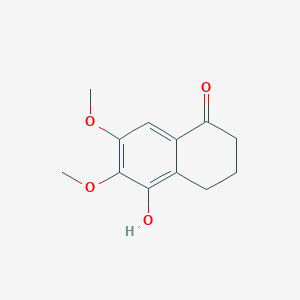
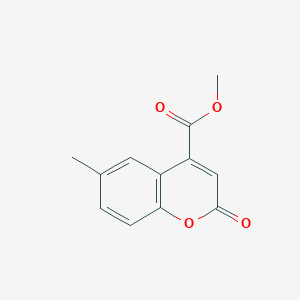
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
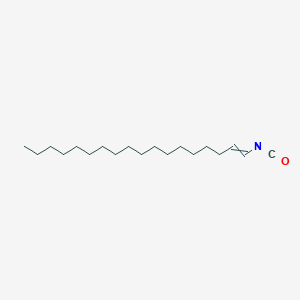
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

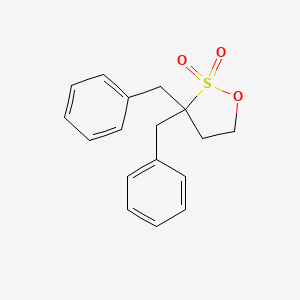
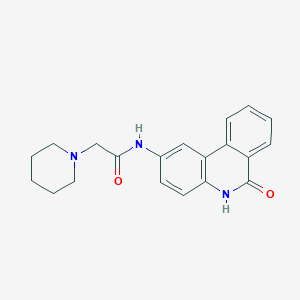
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
